N,N'-Di-n-hexyldithiooxamide

Description

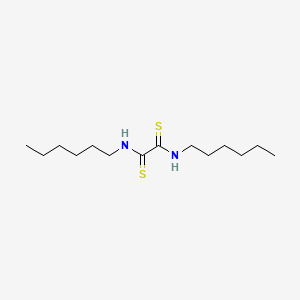

N,N'-Di-n-hexyldithiooxamide is a dithiooxamide derivative characterized by two n-hexyl groups attached to the nitrogen atoms of the ethanedithioamide backbone. Its molecular formula is C₁₄H₂₈N₂S₂, with a theoretical molecular weight of 296.51 g/mol. Dithiooxamides are sulfur-containing analogs of oxamides, where oxygen atoms in the carbonyl groups are replaced by sulfur.

Properties

CAS No. |

32461-94-2 |

|---|---|

Molecular Formula |

C14H28N2S2 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

N,N'-dihexylethanedithioamide |

InChI |

InChI=1S/C14H28N2S2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) |

InChI Key |

VVCNSLBJUGLILN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=S)C(=S)NCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Di-n-hexyldithiooxamide can be synthesized through the modified Willgerodt–Kindler reaction. This involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines of the aliphatic series in dimethylformamide (DMF) under mild conditions. The reaction typically yields N,N’-disubstituted dithiooxamides in 30-70% yields with a 100% conversion of tetrachloroethylene .

Industrial Production Methods

The industrial production of N,N’-Di-n-hexyldithiooxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of DMF as a solvent and the control of reaction temperature and time are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-n-hexyldithiooxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Di-n-hexyldithiooxamide can yield sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

N,N’-Di-n-hexyldithiooxamide has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Di-n-hexyldithiooxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

N,N'-Dimethyldithiooxamide

- Molecular Formula : C₄H₈N₂S₂

- Molecular Weight : 148.25 g/mol

- CAS Registry Number : 120-79-6

- Substituents : Two methyl groups.

- Key Properties :

- Research Findings :

N,N'-Bis(2-hydroxyethyl)dithiooxamide

- Molecular Formula : C₆H₁₂N₂O₂S₂

- Molecular Weight : 208.30 g/mol

- Substituents : Two 2-hydroxyethyl groups.

- Key Properties: Hydroxyl groups increase polarity and solubility in polar solvents (e.g., water or ethanol). Potential applications in biomedical fields due to enhanced biocompatibility .

- Research Gaps: Limited published data on its chemical behavior, though its structure suggests utility in polymer crosslinking or drug delivery systems.

N,N-Di-oxalamide Derivatives (Non-sulfur analogs)

- Representative Example : Sulfanilamide-derived N,N-di-oxalamides (e.g., Compound 3 from ).

- Key Properties :

- Contrast with Dithiooxamides :

- Sulfur substitution in dithiooxamides may reduce antimicrobial efficacy but improve metal-binding capacity.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| N,N'-Di-n-hexyldithiooxamide | C₁₄H₂₈N₂S₂ | 296.51 | n-Hexyl | Chelation, materials science |

| N,N'-Dimethyldithiooxamide | C₄H₈N₂S₂ | 148.25 | Methyl | Mass spectrometry, coordination |

| N,N'-Bis(2-hydroxyethyl)dithiooxamide | C₆H₁₂N₂O₂S₂ | 208.30 | 2-Hydroxyethyl | Biomedical applications (hypothetical) |

| N,N-Di-oxalamide (Compound 3) | C₁₄H₁₄N₄O₄S | 334.35 | Sulfanilamide-derived | Antibacterial agents |

Key Research Findings

Impact of Alkyl Chain Length :

- Longer alkyl chains (e.g., n-hexyl in this compound) increase lipophilicity, enhancing solubility in organic solvents and suitability for hydrophobic matrices in polymer chemistry .

- Shorter chains (e.g., methyl) improve volatility, aiding analytical applications like gas chromatography .

Sulfur atoms in dithiooxamides facilitate redox activity and metal coordination, unlike oxygen in oxalamides .

Antimicrobial Activity :

- N,N-Di-oxalamides show moderate-to-potent antibacterial activity, while dithiooxamides prioritize metal chelation over bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.